molecular formula C25H23ClN2O3S B2550178 N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide CAS No. 893285-48-8

N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide

Cat. No. B2550178
M. Wt: 466.98
InChI Key: FMVIPEGPUAIHIS-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide, often referred to as Compound X , is a synthetic organic compound. Its chemical structure comprises an indole ring system, a benzyl group, and a sulfonyl moiety. The compound exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry research.



Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions, protection-deprotection strategies, and functional group transformations. Researchers have reported various synthetic routes, with modifications to improve yield and purity. Notably, the chlorobenzyl and sulfonyl groups are introduced during the late stages of synthesis.



Molecular Structure Analysis

The molecular formula of Compound X is C₂₃H₂₀ClNO₄S . Let’s examine its key structural features:



  • The indole core provides aromaticity and potential interactions with biological targets.

  • The benzyl group contributes to lipophilicity and receptor binding.

  • The sulfonyl group may participate in hydrogen bonding or electrostatic interactions.



Chemical Reactions Analysis

Compound X undergoes several chemical reactions:



  • Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Reduction : The carbonyl group can be reduced to the corresponding alcohol using reducing agents.

  • Arylation : The benzyl group can participate in palladium-catalyzed arylation reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point of approximately X°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to light or heat.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

  • Environmental Impact : Assessments regarding environmental persistence and degradation pathways are necessary.


Future Directions


  • Structure-Activity Relationship (SAR) : Investigate analogs of Compound X to understand the impact of structural modifications on its biological activity.

  • In Vivo Studies : Conduct animal studies to evaluate pharmacokinetics, toxicity, and efficacy.

  • Clinical Trials : If promising, consider clinical trials to assess safety and therapeutic potential.


properties

IUPAC Name

N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-27(15-19-8-3-2-4-9-19)25(29)17-28-16-24(22-12-5-6-13-23(22)28)32(30,31)18-20-10-7-11-21(26)14-20/h2-14,16H,15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVIPEGPUAIHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide

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